molecular formula C16H9Cl3N2 B598950 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline CAS No. 149366-38-1

2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline

Cat. No. B598950
M. Wt: 335.612
InChI Key: MDPPRXCJUUGUBA-UHFFFAOYSA-N
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Description

“2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline” is a chemical compound with the molecular formula C16H9Cl3N21. It is a derivative of quinoxaline, a class of compounds that have been found to exhibit diverse pharmacological activities2.



Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamine with various organic derivatives2. However, specific synthesis methods for “2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline” are not readily available in the current literature.



Molecular Structure Analysis

The molecular structure of “2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline” consists of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms, and a phenylethenyl group attached to the 3-position of the quinoxaline1. The compound also has three chlorine atoms attached at the 2, 6, and 7 positions1.



Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions2. However, specific reaction mechanisms for “2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline” are not detailed in the current literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline” are not extensively documented in the available literature. However, it has a molecular weight of 335.6121.


Safety And Hazards

The safety and hazards associated with “2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline” are not explicitly mentioned in the available literature. However, it’s always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for “2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline” could involve further exploration of its synthesis methods, chemical reactions, and potential pharmacological applications. However, specific future directions are not detailed in the current literature.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

2,6,7-trichloro-3-(2-phenylethenyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2/c17-11-8-14-15(9-12(11)18)21-16(19)13(20-14)7-6-10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPPRXCJUUGUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3N=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249225
Record name 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline

CAS RN

149366-38-1
Record name 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149366-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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